

An In-depth Technical Guide to the Synthesis of Nitroethylene from 2-Nitroethanol

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Compound of Interest

Compound Name: Nitroethylene

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Executive Summary

Nitroethylene is a valuable and highly reactive synthetic intermediate, pivotal in the construction of a variety of complex organic molecules, including key precursors for pharmaceuticals. Its synthesis is a critical process for research and development in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the predominant synthetic route to **nitroethylene**: the dehydration of 2-nitroethanol.

This document details the necessary experimental protocols, from the preparation of the 2-nitroethanol precursor to its conversion to **nitroethylene**. Quantitative data from various sources have been compiled to offer a comparative analysis of yields and reaction conditions. Furthermore, this guide includes detailed safety protocols for handling the hazardous materials involved and provides insights into the applications of **nitroethylene** in the synthesis of prominent pharmaceutical agents. All experimental methodologies are presented with clarity to ensure reproducibility, and key chemical transformations and workflows are visualized through detailed diagrams.

Synthesis of the Precursor: 2-Nitroethanol

The common and cost-effective method for preparing 2-nitroethanol involves the base-catalyzed condensation of nitromethane with formaldehyde.^{[1][2]} This Henry reaction is widely used due to the ready availability of the starting materials.

Experimental Protocol: Synthesis of 2-Nitroethanol

This protocol is adapted from established literature procedures.^[2]

Materials and Equipment:

- 5-liter, three-necked, round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Nitromethane (freshly distilled)
- Paraformaldehyde (trioxymethylene)
- 3N Methanolic potassium hydroxide solution
- Concentrated sulfuric acid
- Diphenyl ether
- Standard distillation apparatus with vacuum capability
- Ice bath

Procedure:

- A suspension of paraformaldehyde (125 g, 4.16 moles) in freshly distilled nitromethane (2.5 L, 46.6 moles) is placed in the 5-liter flask.^[2]
- The mixture is stirred vigorously, and 3N methanolic potassium hydroxide solution is added dropwise until the paraformaldehyde begins to dissolve, and the suspension becomes clearer (approximately 10 mL). The temperature will rise by about 13-14°C.^[2]
- Stirring is continued for one hour after the addition of the alkaline solution is complete.^[2]

- The added alkali is then neutralized by the dropwise addition of concentrated sulfuric acid (1 mL) until the pH is approximately 4.[2] The mixture is stirred for an additional hour.
- The precipitated potassium sulfate is removed by filtration.[2]
- Excess nitromethane is removed from the filtrate by distillation under reduced pressure (aspirator pressure, water-bath at 40–50°C).[2]
- The golden-yellow residue (315–365 g) is transferred to a 1-liter flask containing an equal weight of diphenyl ether.[2]
- The mixture is distilled under high vacuum. The main fraction, a two-phase distillate of 2-nitroethanol and diphenyl ether, is collected at 54–57°C at approximately 0.10 mm Hg.[2]
- The collected main fraction is placed in a separatory funnel, and the lower layer of crude 2-nitroethanol (185–200 g) is separated.[2]
- The crude 2-nitroethanol is extracted with an equal volume of light petroleum ether or hexane. The lower layer of purified 2-nitroethanol is collected.[2]

Quantitative Data for 2-Nitroethanol Synthesis

Parameter	Value	Reference
Yield	46–49% (based on paraformaldehyde)	[2]
Purity	~98 mole %	[2]
Refractive Index (n_D^{25})	1.4432–1.4433	[2]

Core Synthesis: Dehydration of 2-Nitroethanol to Nitroethylene

The most reliable and frequently cited method for the synthesis of **nitroethylene** is the dehydration of 2-nitroethanol using phthalic anhydride as the dehydrating agent.[1][3] This method allows for the in-situ distillation of the volatile **nitroethylene** product.

Experimental Protocol: Dehydration of 2-Nitroethanol

This protocol is based on established procedures.^[2]

Materials and Equipment:

- 250-mL, one-necked, round-bottomed flask
- Magnetic stirrer and stir bar
- Distillation apparatus with a short path still head
- Heating mantle
- Ice bath
- 2-Nitroethanol
- Phthalic anhydride
- Anhydrous magnesium sulfate

Procedure:

- A 250-mL, one-necked, round-bottomed flask is charged with phthalic anhydride (96.5 g, 0.65 mol) and 2-nitroethanol (52.5 g, 0.50 mol).
- The flask is equipped for distillation, and the receiving flask is cooled in an ice bath.
- The reaction mixture is heated to 180°C with stirring.^[4]
- As the mixture darkens, **nitroethylene** co-distills with water at a boiling point of 50–65°C under reduced pressure (approximately 110 mm Hg).^[4]
- The distillation is continued until no more product is collected.
- The distillate is transferred to a separatory funnel, and the lower layer containing **nitroethylene** is separated from the aqueous layer.

- The organic layer is dried over anhydrous magnesium sulfate.

Caution: **Nitroethylene** is highly reactive and prone to polymerization, especially in the presence of bases. It is also a potent lachrymator and should be handled in a well-ventilated fume hood.[4] Distillation of **nitroethylene** can be hazardous and may result in explosions if not performed with extreme care.[3] It is recommended to prepare and use **nitroethylene** in solution whenever possible.[5]

Alternative Dehydration Methods

While phthalic anhydride is the most common dehydrating agent, other methods have been reported, though they are less frequently used for the preparation of **nitroethylene**. These include the use of phosphorus pentoxide or strong acids like sulfuric or phosphoric acid.[6] However, these strong acids can lead to charring and the formation of byproducts.

Quantitative Data for Nitroethylene Synthesis

Dehydrating Agent	Yield	Reference
Phthalic Anhydride	55-72%	[4]
Ferric Nitrate (from acrylic acid)	up to 80%	[1][3]

Spectroscopic and Physical Data

2-Nitroethanol

Property	Value	Reference
Molecular Formula	C ₂ H ₅ NO ₃	[7]
Molecular Weight	91.07 g/mol	[7]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	193.8°C at 760 mmHg	[7]
¹ H NMR (CDCl ₃ , 300 MHz)	δ 4.53 (t, J=5.4 Hz, 2H), 3.95 (t, J=5.4 Hz, 2H), 2.85 (br s, 1H)	[8]
Mass Spectrum (EI)	Major peaks at m/z 46, 31, 29, 27	[9]

Nitroethylene

Property	Value	Reference
Molecular Formula	C ₂ H ₃ NO ₂	[4]
Molecular Weight	73.05 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	98.5°C	[4]
¹ H NMR (CDCl ₃ , 60 MHz)	δ 7.3 (dd, J=15, 7 Hz, 1H), 6.5 (dd, J=15, 2 Hz, 1H), 5.8 (dd, J=7, 2 Hz, 1H)	[10]
IR (neat)	1645 (C=C), 1540, 1350 (NO ₂) cm ⁻¹	

Safety and Handling

2-Nitroethanol:

- Hazards: Irritating to the eyes, skin, and respiratory tract.[7] May be harmful if swallowed or inhaled. Can decompose exothermically at elevated temperatures.[11]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating without proper precautions, as distillation residues can be explosive.[2]

Nitroethylene:

- Hazards: Highly reactive and can polymerize violently, especially in the presence of impurities or bases.[4] It is a potent lachrymator and is toxic.[12] Distillation can be extremely dangerous and may lead to explosions.[3]
- Handling: Handle with extreme caution in a well-ventilated fume hood. Use appropriate PPE. It is recommended to prepare and use **nitroethylene** in solution to minimize the risk of polymerization.[5] Store refrigerated in a solution with a radical inhibitor if necessary.

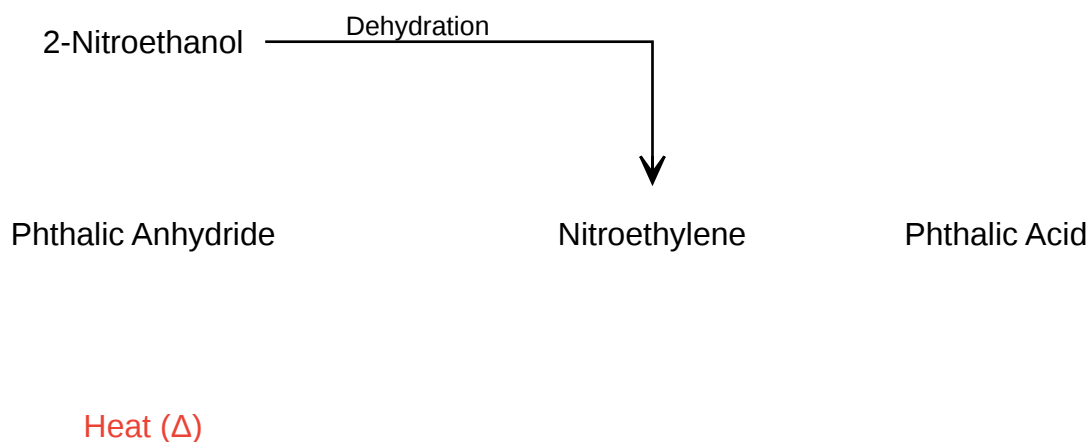
Applications in Drug Development

Nitroethylene is a versatile building block in organic synthesis due to its electron-deficient double bond, which makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[2] These properties have been exploited in the synthesis of several pharmaceutical compounds.

- Ranitidine and Nizatidine: **Nitroethylene** derivatives are key intermediates in the synthesis of the H₂-receptor antagonists ranitidine and nizatidine, which are used to treat peptic ulcers. [9][13] In these syntheses, a substituted nitroethenediamine is a crucial precursor.
- Aliskiren: A precursor to the renin inhibitor Aliskiren, used for treating hypertension, can be synthesized via a stereoselective nitroaldol (Henry) reaction involving a nitroalkane, showcasing the utility of the nitro group in complex molecule synthesis.[11][14]

Visualizations

Reaction Scheme: Synthesis of Nitroethylene

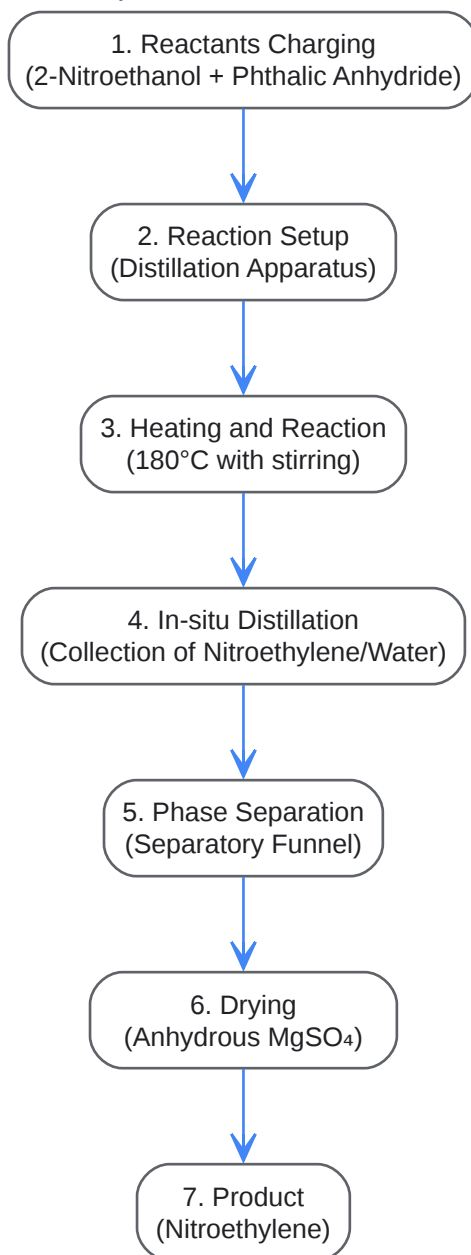


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Caption: Overall reaction for the dehydration of 2-nitroethanol.

Experimental Workflow: From 2-Nitroethanol to Nitroethylene

Experimental Workflow

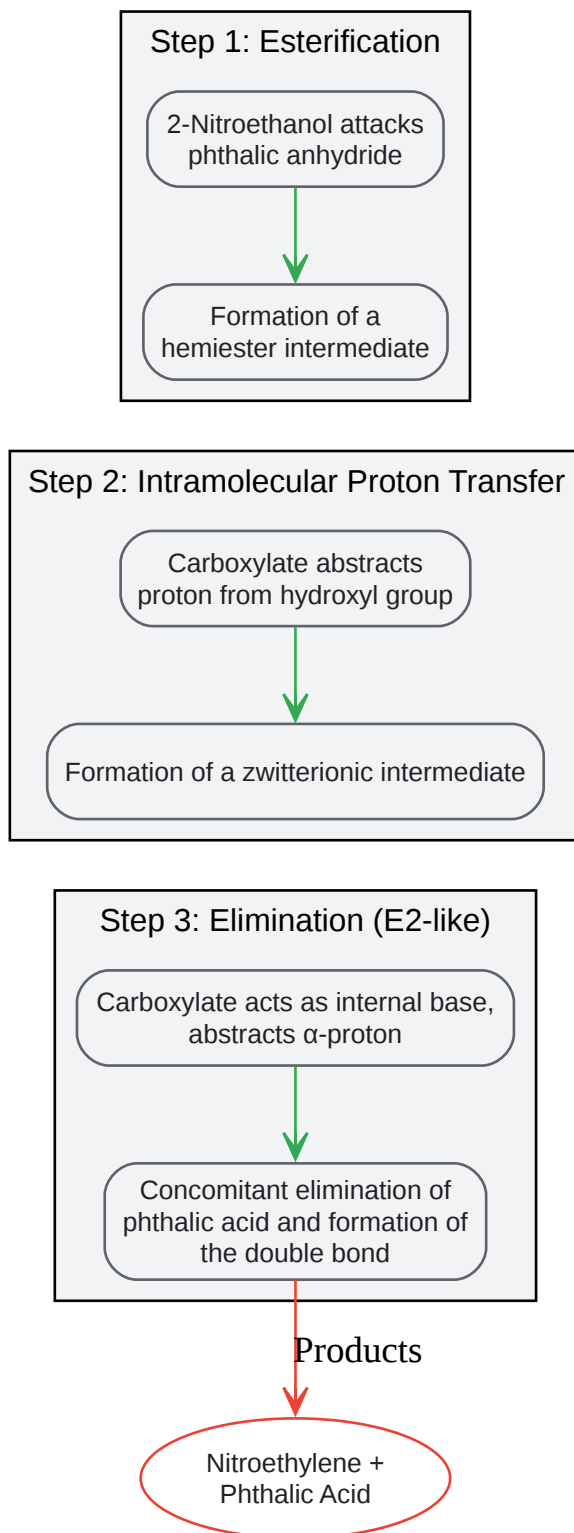


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Caption: Step-by-step workflow for **nitroethylene** synthesis.

Proposed Reaction Mechanism

Proposed Dehydration Mechanism

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Caption: Proposed mechanism for the dehydration reaction.

Conclusion

The synthesis of **nitroethylene** from 2-nitroethanol via dehydration with phthalic anhydride remains the most practical and well-documented method for laboratory-scale preparations. This guide has provided the essential technical details, including comprehensive experimental protocols, quantitative data, and critical safety information, to enable researchers, scientists, and drug development professionals to safely and effectively produce this versatile synthetic intermediate. The applications of **nitroethylene** in the synthesis of important pharmaceuticals underscore its significance in medicinal chemistry. Adherence to the detailed procedures and safety precautions outlined herein is paramount for the successful and safe synthesis of **nitroethylene**.

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